REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8][CH2:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[C:6]([Cl:23])[N:5]=[C:4]([CH3:24])[N:3]=1.Cl>O1CCOCC1>[ClH:23].[Cl:23][C:6]1[N:5]=[C:4]([CH3:24])[N:3]=[C:2]([NH2:1])[C:7]=1[CH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:3.4|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1CCC1CCN(CC1)C(=O)OC(C)(C)C)Cl)C
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
204.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the solution for 18 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture under reduced pressure, slurry in diethyl ether (250 mL)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dry the resultant solid under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C(=NC(=N1)C)N)CCC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |